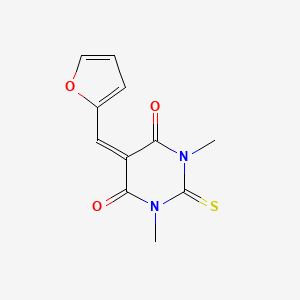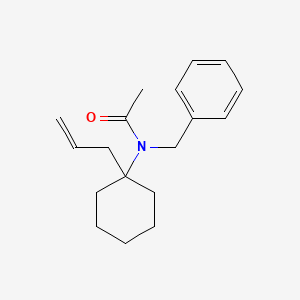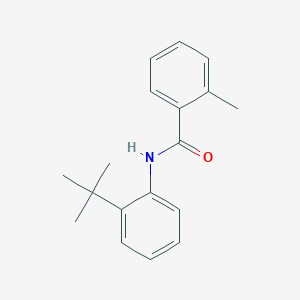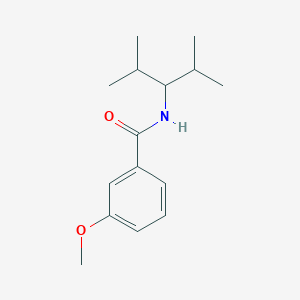![molecular formula C17H14N2O5 B5758748 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)
3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly known as APIP and is a potent inhibitor of aminopeptidase N (APN), which is an enzyme that plays a crucial role in various physiological processes. The synthesis of APIP is a complex process that involves several steps, and its mechanism of action and biochemical effects have been extensively studied.
作用机制
APIP is a potent inhibitor of 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid, which is an enzyme that plays a crucial role in various physiological processes. This compound is involved in the degradation of various peptides, including enkephalins, substance P, and bradykinin. By inhibiting this compound, APIP can modulate the levels of these peptides and exert its physiological effects. Additionally, APIP has been shown to inhibit the formation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
APIP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels. Additionally, APIP has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, APIP has been shown to modulate the levels of various peptides, including enkephalins, substance P, and bradykinin.
实验室实验的优点和局限性
APIP has several advantages for lab experiments. It is a potent inhibitor of 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid, which makes it a useful tool for studying the physiological effects of this compound inhibition. Additionally, APIP has been extensively studied, and its mechanism of action and biochemical effects are well-characterized. However, APIP also has some limitations. It is a complex molecule that requires a multistep synthesis, which can make it difficult to obtain in large quantities. Additionally, APIP can be unstable under certain conditions, which can limit its use in some experiments.
未来方向
There are several future directions for APIP research. One potential area of research is the development of more efficient synthesis methods for APIP. Additionally, further studies are needed to fully understand the mechanism of action of APIP and its physiological effects. Furthermore, APIP has shown promise as a potential therapeutic agent for various diseases, and more research is needed to explore its potential clinical applications. Finally, APIP can be used as a diagnostic tool for various diseases, and further studies are needed to explore its potential diagnostic applications.
合成方法
The synthesis of APIP is a complex process that involves several steps. The first step involves the reaction of 2-nitrophenol with 3-aminophenol in the presence of potassium carbonate to form 3-(2-nitrophenoxy)aniline. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(5-(2-nitrophenoxy)-1,3-dioxoisoindolin-2-yl)propanoic acid ethyl ester. The final step involves the hydrolysis of the ethyl ester group to form 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid.
科学研究应用
APIP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides. Additionally, APIP has been studied for its potential use as a diagnostic tool for various diseases, as 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid is overexpressed in many cancer cells.
属性
IUPAC Name |
3-[5-(3-aminophenoxy)-1,3-dioxoisoindol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c18-10-2-1-3-11(8-10)24-12-4-5-13-14(9-12)17(23)19(16(13)22)7-6-15(20)21/h1-5,8-9H,6-7,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNQQIQRQYNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B5758671.png)
![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)


![1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5758705.png)



![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)
![{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5758757.png)

![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)
![5-(4-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5758778.png)

